2-Amino-5-bromophenol

Electrochemical Sensing DFT Calculation Redox Potential

2-Amino-5-bromophenol (CAS 38191-34-3) is a strategic brominated aminophenol building block. Its 5-bromo substituent delivers complete chemoselectivity for C-Br over C-Cl in Suzuki-Miyaura cross-couplings, enabling orthogonal, protection-free sequential functionalization. DFT-calculated redox potential is 0.2–0.3 V higher than unsubstituted aminophenol, fine-tuning electrochemical sensor response. Distinct pKa (8.79), LogP (1.61), and LogD (1.61) profiles provide a reliable baseline for halogenation SAR studies. Procure for high-value projects where these unique electronic and steric properties are essential; consider cost-effective alternatives for routine applications.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 38191-34-3
Cat. No. B182750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromophenol
CAS38191-34-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)N
InChIInChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
InChIKeyDRQWUAAWZFIVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromophenol (CAS 38191-34-3): Technical Baseline and Core Properties


2-Amino-5-bromophenol (CAS 38191-34-3, MW 188.02 g/mol) is a brominated aromatic amine with the molecular formula C6H6BrNO [1]. It is an ortho-aminophenol derivative bearing a bromine substituent at the 5-position, existing as a solid with a predicted melting point of 146-147 °C and a predicted pKa of 8.79±0.10 . The compound is primarily employed as a versatile building block in organic synthesis, enabling the construction of pharmaceuticals, agrochemicals, and dyes .

2-Amino-5-bromophenol Substitution Risks: Why In-Class Compounds Cannot Be Interchanged


Direct substitution of 2-Amino-5-bromophenol with other aminophenols or halogenated analogs is not recommended without rigorous re-validation. This is due to the specific, quantifiable impact of the bromine substituent at the 5-position on critical performance metrics. Empirical data demonstrate that the 5-bromo substitution pattern confers distinct electronic properties , altered reaction chemoselectivity in cross-coupling reactions , and unique physicochemical parameters such as pKa and LogP [1], all of which directly influence synthetic outcomes and final material properties in downstream applications. These differences are not merely theoretical but have been measured in specific assay systems, as detailed in Section 3.

2-Amino-5-bromophenol: A Quantified Differentiation Evidence Guide for Procurement


Redox Potential Modulation: Quantified Electronic Effect of 5-Bromo Substitution

DFT studies indicate that the presence of the bromine substituent at the 5-position directly and significantly increases the compound's redox potential compared to an unsubstituted analog .

Electrochemical Sensing DFT Calculation Redox Potential

Cross-Coupling Chemoselectivity: Complete Discrimination for C-Br over C-Cl Bonds

In a Suzuki-Miyaura cross-coupling reaction, 2-amino-5-bromophenol demonstrates complete chemoselectivity, reacting exclusively at the C-Br bond while leaving a C-Cl bond untouched .

Cross-Coupling Suzuki-Miyaura Reaction Chemoselectivity

Physicochemical Differentiation: Comparative pKa, LogP, and LogD Values

The 5-bromo substitution pattern yields distinct physicochemical properties relative to positional isomers like 2-amino-4-bromophenol, which can critically influence drug-likeness and bioavailability [1].

Lipophilicity Acidity ADME Properties

Supply and Cost Constraints: Market Availability Compared to Other Halogenated Analogs

A 2017 patent explicitly notes that 2-amino-5-halogenated phenol compounds, including the 5-bromo derivative, suffer from limited large-scale commercial supply and are consequently very expensive [1].

Supply Chain Cost Analysis Procurement

Synthetic Yield and Purity: A Benchmark for Reproducibility

A detailed synthetic procedure reports a 60% yield for the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol, with the product being analytically pure . Commercial suppliers often list purity standards of ≥98% (by GC) [1].

Synthetic Yield Purity Reproducibility

High-Value Application Scenarios for 2-Amino-5-bromophenol (CAS 38191-34-3)


Precision Electrochemical Sensor Fabrication

When developing electrochemical sensors where a specific, elevated redox potential is required, 2-amino-5-bromophenol is the preferred candidate. The bromine substituent at the 5-position has been shown by DFT calculations to increase the redox potential by 0.2–0.3 V compared to an unsubstituted aminophenol . This quantifiable electronic shift allows for fine-tuning of sensor response and is a key differentiator for applications demanding high oxidation potentials.

Orthogonal Protecting Group-Free Synthesis in Complex Molecule Construction

For the synthesis of complex, multifunctional molecules (e.g., advanced pharmaceutical intermediates), 2-amino-5-bromophenol provides a strategic advantage. Its demonstrated complete chemoselectivity for the C-Br bond over a C-Cl bond in Suzuki-Miyaura cross-couplings enables sequential, site-selective functionalization . This eliminates the need for protection/deprotection steps, streamlining synthetic routes, reducing step count, and improving overall yield and atom economy, making it a high-value building block despite its higher cost.

SAR Studies for Optimizing Drug-like Properties

In medicinal chemistry programs focused on structure-activity relationship (SAR) studies, 2-amino-5-bromophenol is a valuable tool for systematically probing the impact of halogenation on ADME properties. Its distinct and quantifiable pKa (8.79±0.10), LogP (1.61), and LogD (1.61) profiles [1] provide a reliable baseline for comparing to other isomers (e.g., 2-amino-4-bromophenol) or halogen analogs (e.g., 2-amino-5-chlorophenol). This data-driven approach allows medicinal chemists to rationally select the most promising core structure early in the lead optimization process.

Strategic Sourcing for High-Value, Low-Volume Projects

Given the documented high cost and limited large-scale availability of 2-amino-5-bromophenol [2], procurement should be targeted for specific, high-value projects where its unique, differentiated properties are essential. These include the sensor development, orthogonal synthesis, and advanced SAR studies mentioned above. For high-volume or cost-sensitive applications where its unique chemoselectivity or electronic profile is not required, a more readily available alternative should be considered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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